molecular formula C9H12BrNS B8529615 1-[(5-Bromo-2-thienyl)methyl]pyrrolidine

1-[(5-Bromo-2-thienyl)methyl]pyrrolidine

Cat. No. B8529615
M. Wt: 246.17 g/mol
InChI Key: POCBVOXANVWUBL-UHFFFAOYSA-N
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Patent
US08372875B2

Procedure details

The above procedure to make 1-[(5-bromo-2-thienyl)methyl]pyrrolidine was repeated except using 2 M dimethylamine in methanol (0.75 mL, 1.5 mmol) to afford 204 mg (93%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH2:7][N:8]2[CH2:12]CC[CH2:9]2)=[CH:4][CH:3]=1.CNC.CO>>[Br:1][C:2]1[S:6][C:5]([CH2:7][N:8]([CH3:12])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(S1)CN1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
0.75 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(S1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 204 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.